2,3-Diethyl-1,4-naphthoquinone
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Overview
Description
2,3-Diethyl-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family. Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring. This particular compound features two ethyl groups attached at the 2 and 3 positions of the naphthoquinone core. Naphthoquinones are known for their vibrant colors and biological activities, making them significant in various fields such as dye production, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-1,4-naphthoquinone typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level. The scalability of the Friedel-Crafts alkylation makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Produces hydroquinones or other quinone derivatives.
Reduction: Yields dihydro derivatives with reduced quinone functionality.
Substitution: Results in halogenated or nitrated naphthoquinones.
Scientific Research Applications
2,3-Diethyl-1,4-naphthoquinone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing therapeutic agents targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-1,4-naphthoquinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cellular damage or apoptosis. The compound can also interact with cellular proteins and enzymes, modulating their activity and affecting various biochemical pathways. Its ability to form covalent bonds with nucleophiles makes it a potent electrophile in biological systems.
Comparison with Similar Compounds
Juglone: A naturally occurring naphthoquinone with a hydroxyl group at the 5 position.
Lawsone: Another natural naphthoquinone with a hydroxyl group at the 2 position.
Plumbagin: A naphthoquinone with a methyl group at the 5 position.
Uniqueness: 2,3-Diethyl-1,4-naphthoquinone is unique due to the presence of two ethyl groups, which influence its chemical reactivity and biological activity. Compared to other naphthoquinones, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2397-59-3 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3-diethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-3-9-10(4-2)14(16)12-8-6-5-7-11(12)13(9)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
AAHIKPPSMXWKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CC |
Origin of Product |
United States |
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